Product packaging for 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one(Cat. No.:CAS No. 1058704-50-9)

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B1430889
CAS No.: 1058704-50-9
M. Wt: 179.17 g/mol
InChI Key: DZDVBUVEKZXKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one is a high-purity chemical compound featuring the privileged 1,4-benzoxazinone scaffold, recognized for its broad spectrum of biological activities and relatively low toxicity . This scaffold is a subject of significant interest in medicinal chemistry, particularly in the development of agents for central nervous system (CNS) and age-related disorders. Researchers value this core structure for its potential in multi-target drug discovery due to its similarity to other bioactive pharmacophores like 4-substituted isoflavans and 5,7,8-trimethyl-1,4-benzoxazine, the latter being a bioisostere of the antioxidant vitamin E nucleus . The primary research applications of this compound and its analogs are in neuroscience and oncology. A key area of investigation is its anti-inflammatory potential in microglial cells, which are crucial immune cells in the brain. Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant efficacy in reducing lipopolysaccharide (LPS)-induced production of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α . Furthermore, these compounds can activate the Nrf2-HO-1 signaling pathway, a critical regulator of cellular redox homeostasis, thereby reducing intracellular reactive oxygen species (ROS) and alleviating inflammation, which is a hallmark of neurodegenerative diseases . In cancer research, the 1,4-benzoxazine scaffold is explored for its anti-proliferative properties. Structure-activity relationship (SAR) studies indicate that electron-donating groups, such as a methoxy substituent on the benzoxazine core, are beneficial for enhancing biological activity against various cancer cell lines . The compound serves as a versatile synthetic intermediate for further structural optimization, including hybridization with other pharmacophores like catechol or 1,2,3-triazole rings to develop novel hybrids with enhanced antioxidant or anti-proliferative efficacy . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1430889 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 1058704-50-9

Properties

IUPAC Name

5-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-3-2-4-7-9(6)10-8(11)5-13-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVBUVEKZXKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation and Cyclization

The methyl ester is converted to the corresponding amide via reaction with aqueous ammonia or by using mixed-anhydride methods. Microwave irradiation can be employed to accelerate this step.

  • Example: The methyl ester intermediate was reacted with 33% aqueous ammonia under microwave irradiation (250 W, 120°C, 30 minutes), followed by acidification and extraction to yield 2,4-dihydroxybenzamide with a 60% yield.

Subsequently, intramolecular cyclization is induced to form the benzoxazinone ring. This can be realized via Mannich-type reactions or by catalytic hydrogenation of nitro groups to amines, which then undergo cyclization.

  • Example: Nitro intermediates were reduced using Pd/C catalyst, followed by intramolecular cyclization via Mannich reaction to yield 1,4-benzoxazines.

Functionalization and Derivatization

Further functionalization includes N-arylation using Buchwald–Hartwig amination with substituted bromobenzenes to obtain aryl-substituted benzoxazines. Protective groups may be introduced and later removed to facilitate selective reactions.

  • Example: N-arylation under modified Buchwald–Hartwig conditions yielded 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives with moderate yields (23–50%).

Other modifications include nitration at specific positions followed by catalytic hydrogenation to amino derivatives, enabling SAR (structure-activity relationship) studies and biological activity optimization.

Representative Experimental Data Table

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Esterification 2,4-dihydroxybenzoic acid, MeOH, H2SO4, reflux 65°C, 4 h Methyl ester ~85 Under nitrogen atmosphere
O-Alkylation 2-nitrophenol, 2-bromo-4′-methoxyacetophenone, K2CO3, acetone, RT Nitro intermediate (3a) 83 Williamson ether synthesis
Amide formation Methyl ester, 33% aqueous NH3, microwave (250 W, 120°C, 30 min) 2,4-dihydroxybenzamide (iii) 60 Acidification and extraction post-reaction
Nitro reduction & cyclization Pd/C catalyst, hydrogenation, Mannich reaction 1,4-benzoxazine (4a) 50 One-pot reaction
N-Arylation 4a, substituted bromobenzene, Pd catalyst, Buchwald–Hartwig conditions 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives 23–50 Moderate yields, variation by substituents

Advanced Techniques and Variations

  • Microwave-Assisted Synthesis: Microwave irradiation accelerates amide formation and cyclization steps, improving reaction times and sometimes yields.
  • Catalytic Hydrogenation: Pd/C catalyzed reduction of nitro groups to amines facilitates intramolecular cyclization to benzoxazines.
  • Protective Group Strategies: Use of sulfonyl or other protective groups to mask reactive sites during multi-step synthesis, later removed under mild conditions.
  • Click Chemistry for Derivatization: 1,3-dipolar cycloaddition (“click chemistry”) has been employed to functionalize benzoxazin-3-one derivatives for biological activity enhancement, although this is more relevant for substituted derivatives rather than the parent 5-methoxy compound.

Summary of Key Research Findings

  • The preparation of this compound relies on classical organic transformations starting from hydroxybenzoic acids.
  • Esterification and O-alkylation provide key intermediates for ring closure.
  • Microwave-assisted amide formation and catalytic hydrogenation are effective methods to enhance synthesis efficiency.
  • N-arylation and other functionalizations enable the generation of diverse derivatives for biological evaluation.
  • Yields vary depending on conditions but generally range from 50% to 85% in key steps.
  • Characterization is typically performed using NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.

This detailed synthesis overview provides a robust foundation for the preparation of this compound, supported by diverse literature sources and experimental data. The methodologies described offer flexibility for structural modifications and optimization for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The structural diversity among benzoxazinoids arises from variations in substituents (hydroxyl, methoxy, or glucoside groups) and oxidation states (Table 1).

Table 1: Structural Features of Key Benzoxazinoids

Compound Name Substituents (Positions) Core Structure
5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one 5-OCH₃ 2,4-dihydro-1,4-benzoxazin-3-one
DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) 2-OH, 4-OH, 7-OCH₃ 1,4-benzoxazin-3-one
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) 2-OH, 4-OH 1,4-benzoxazin-3-one
HBOA (2-hydroxy-1,4-benzoxazin-3-one) 2-OH 1,4-benzoxazin-3-one
HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) 2-OH, 7-OCH₃ 1,4-benzoxazin-3-one
BOA (1,3-benzoxazol-2-one) Oxazole ring Benzoxazol-2-one

Key Observations :

  • The methoxy group at position 5 in this compound distinguishes it from DIMBOA (7-OCH₃) and HMBOA (7-OCH₃).
  • The dihydro state of the oxazine ring in this compound contrasts with the fully oxidized oxazole ring in BOA .
Antimicrobial Properties:
  • DIMBOA : Potent antibiotic activity against soilborne pathogens and fungi due to its hydroxamic acid structure, which chelates transition metals critical for microbial enzymes .
  • DIBOA : Strong antiradical and antioxidant activity, attributed to its hydroxyl groups .
  • This compound: Limited direct antimicrobial data, but its synthetic derivatives (e.g., propanolamine-linked benzoxazin-3-ones) show activity against phytopathogenic bacteria, suggesting substituent-dependent bioactivity .
Role in Plant Defense:
  • DIMBOA and DIBOA : Found in maize and wheat, these compounds are critical for resistance against herbivores and pathogens .
  • This compound: Not reported in natural plant metabolomes, indicating it may be a synthetic or minor metabolic intermediate .
Stability and Detection:
  • DIMBOA-Glc (glucosylated DIMBOA) is more stable than its aglucone form, which degrades rapidly in aqueous environments .
  • This compound is listed as a discontinued commercial product, suggesting challenges in synthesis or stability .

Functional Implications of Substituents

  • Hydroxyl Groups : Critical for metal chelation (e.g., Zn²⁺, Fe³⁺) and antioxidant activity, as seen in DIBOA and DIMBOA .
  • Methoxy Groups : Enhance lipophilicity and may reduce reactivity, as observed in HMBOA vs. HBOA .
  • Dihydro vs. Aromatic Rings : The dihydro state in this compound may limit conjugation, reducing UV absorption compared to aromatic BOA .

Biological Activity

5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

This compound has been studied for various biological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as certain fungal species. Minimum inhibitory concentration (MIC) values have been reported between 6.25–100 μg/ml for various derivatives of benzoxazines, including 5-methoxy variants .
  • Anticancer Properties : The compound has shown promise as an anticancer agent by inhibiting human DNA topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Inhibition of hTopo I can lead to the disruption of cancer cell proliferation . Various derivatives have been synthesized and tested, revealing structure-activity relationships (SAR) that highlight the importance of specific functional groups in enhancing anticancer efficacy.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of DNA Topoisomerase I : This enzyme is vital for managing DNA supercoiling during replication. The compound interacts with the enzyme's active site, leading to the stabilization of a covalent enzyme-DNA complex which ultimately results in DNA strand breaks and cell death .
  • Induction of Apoptosis : Some studies suggest that benzoxazine derivatives can promote apoptosis in cancer cells through various signaling pathways .
  • Antioxidant Activity : There is evidence indicating that these compounds may also exhibit antioxidant properties, contributing to their overall therapeutic potential .

Table 1: Summary of Biological Activities

Activity Effectiveness Reference
AntimicrobialMIC: 6.25–100 μg/ml
hTopo I InhibitionIC50 values vary by derivative
Apoptosis InductionPromotes cell death in cancer lines
AntioxidantPotential antioxidant properties

Case Studies

  • Topoisomerase Inhibition Study : A study investigated various substituted derivatives of this compound for their inhibitory effects on hTopo I. The results indicated that certain substitutions significantly increased inhibitory potency compared to controls like camptothecin .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multiple strains of bacteria and fungi, confirming the broad-spectrum efficacy with notable MIC values that suggest potential for therapeutic applications in infectious diseases .
  • SAR Analysis : A systematic SAR study was conducted on a series of benzoxazine derivatives to identify key functional groups that enhance anticancer activity. Findings revealed that electron-donating groups at specific positions on the benzoxazine ring improved biological activity significantly .

Q & A

Q. Table 1: SAR of 1,4-Benzoxazin-3-one Derivatives

Substituent TypeExample CompoundsKey Activity Enhancement
Electron-withdrawing4c, 4nMIC reduction by 50–70%
Aromatic4a, 4eImproved bacterial membrane penetration
Methoxy at C7DIMBOA analogsAntifungal activity vs. C. albicans

What analytical techniques are recommended for quantifying this compound in plant tissues and biological matrices?

Basic
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantification. Key steps include:

Extraction : Use methanol/water (80:20, v/v) with 0.1% formic acid to stabilize benzoxazinoids .

Separation : C18 reverse-phase columns (e.g., 2.6 µm particle size) with gradient elution (acetonitrile/water) .

Detection : Electrospray ionization (ESI) in negative mode for glucosylated derivatives (e.g., DIMBOA-Glc) and positive mode for aglycones .

Validation : Include internal standards (e.g., deuterated DIBOA) to correct for matrix effects .

What experimental approaches are used to assess the environmental degradation dynamics of this compound in agricultural soils?

Advanced
Degradation studies involve:

  • Soil microcosm setup : Spiking soil (e.g., Triticum aestivum cv. Ritmo) with 250 mg kg⁻¹ of the compound and incubating under controlled humidity (25°C, 60% moisture) .
  • Kinetic analysis : Monitor degradation products via LC-MS. For example, DIMBOA degrades to MBOA (t₁/₂ = 31 ± 1 h) and further to AMPO (t₁/₂ = 5 ± 1 days) .
  • Microbial activity profiling : Use 16S rRNA sequencing to identify degradative microbiota (e.g., Pseudomonas spp.) .

Q. Table 2: Degradation Kinetics in Wheat-Cultivated Soils

CompoundHalf-Life (t₁/₂)Major Degradation Product
DIMBOA31 ± 1 hoursMBOA
MBOA5 ± 1 daysAMPO

How can synthetic routes to this compound derivatives be optimized for scalability and regioselectivity?

Advanced
Key synthetic strategies include:

  • Smiles rearrangement : Achieve regioselective formation of the benzoxazinone core via base-mediated cyclization of o-nitrophenyl ethanolamine precursors .
  • Visible-light-promoted difunctionalization : For trifluoromethylated derivatives, use sodium trifluoromethanesulfinate under blue LED irradiation without transition-metal catalysts .
  • Propanolamine conjugation : React intermediates with substituted phenylamines in methanol/CH₂Cl₂ (1:20) to yield derivatives with enhanced antibacterial activity (e.g., 4a–4n) .

Q. Critical considerations :

  • Purification via flash chromatography (silica gel, ethyl acetate/hexane).
  • NMR validation of regiochemistry (e.g., ¹H NMR coupling constants for methoxy group positioning) .

What genetic engineering approaches are available to enhance the production of this compound in crops?

Q. Advanced

Overexpression of Bx genes : Transgenic expression of Bx6 (methoxylation) and Bx8 (glucosylation) in Arabidopsis thaliana increases DIMBOA-Glc accumulation by 3-fold .

CRISPR-Cas9 editing : Knock out negative regulators (e.g., kinase mutants) to upregulate benzoxazinoid biosynthetic pathways .

Co-expression modules : Co-express clustered Bx1–Bx5 genes to synchronize precursor supply and hydroxylation .

How do structural differences between this compound and its analogs influence phytotoxic activity?

Q. Advanced

  • Hydroxamic acid vs. lactam : Hydroxamic acids (e.g., DIBOA) exhibit stronger phytotoxicity due to chelation of soil micronutrients (e.g., Fe³⁺), whereas lactams (e.g., HBOA) are less reactive .
  • Methoxy positioning : C7-methoxy derivatives (e.g., DIMBOA) show higher allelopathic inhibition of weed germination (IC₅₀ = 0.1 mM) compared to non-methoxylated analogs .

What are the challenges in synthesizing amino-substituted analogs of this compound?

Q. Advanced

  • Instability of intermediates : Amino analogs (e.g., compound 15) are prone to hydrolysis under acidic conditions, reverting to precursors (e.g., 5a) .
  • Selective reduction : Use NaBH₄/CeCl₃ to reduce nitro groups without disrupting the benzoxazinone ring .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) to stabilize amine functionalities during coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one
Reactant of Route 2
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5-Methoxy-2,4-dihydro-1,4-benzoxazin-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.